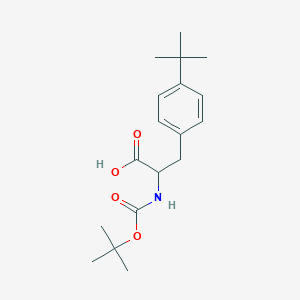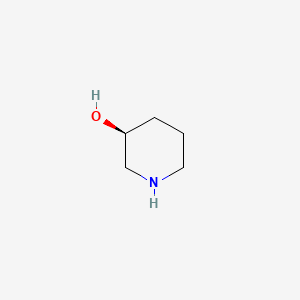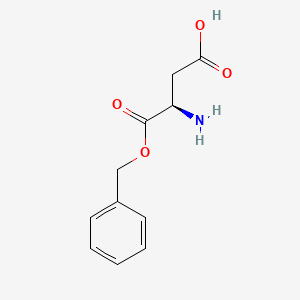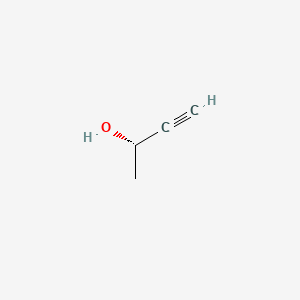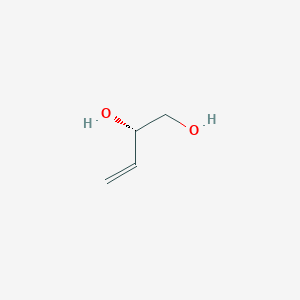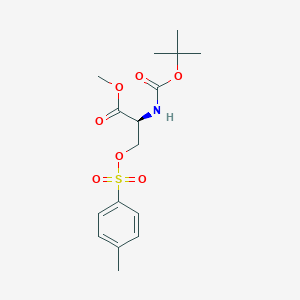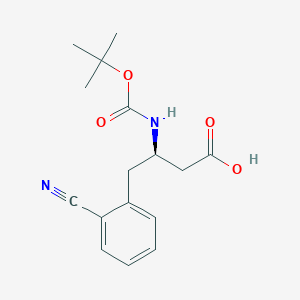
(3-フルオロ-4-メチルフェニル)チオ尿素
説明
(3-Fluoro-4-methylphenyl)thiourea is an organosulfur compound with the molecular formula C8H9FN2S and a molecular weight of 184.23 g/mol It is a derivative of thiourea, where the phenyl ring is substituted with a fluorine atom at the third position and a methyl group at the fourth position
科学的研究の応用
(3-Fluoro-4-methylphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized thioureas and related compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用機序
Target of Action
Thiourea derivatives, including (3-Fluoro-4-methylphenyl)thiourea, have been found to inhibit several enzymes such as α-amylase , α-glucosidase , acetylcholinesterase (AChE) , and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes, including carbohydrate digestion, neurotransmission, and others.
Mode of Action
The compound interacts with these enzymes, inhibiting their activity. This interaction can lead to changes in the normal functioning of these enzymes, potentially altering various biochemical processes in the body .
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase can affect the carbohydrate metabolism pathway , potentially leading to a decrease in the breakdown and absorption of carbohydrates in the body . The inhibition of AChE and BuChE can impact the cholinergic neurotransmission pathway , potentially affecting nerve signal transmission .
Result of Action
The inhibition of the aforementioned enzymes by (3-Fluoro-4-methylphenyl)thiourea can lead to various molecular and cellular effects. For instance, the inhibition of α-amylase and α-glucosidase could potentially lead to decreased carbohydrate digestion and absorption . Similarly, the inhibition of AChE and BuChE could potentially affect nerve signal transmission .
生化学分析
Biochemical Properties
(3-Fluoro-4-methylphenyl)thiourea plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with flavin-containing monooxygenase (FMO), an enzyme involved in the oxidation of sulfur-containing compounds . The interaction between (3-Fluoro-4-methylphenyl)thiourea and FMO leads to the oxidation of the sulfur atom, forming sulfoxides and sulfones. This oxidation process is crucial for the compound’s biochemical activity and its subsequent effects on cellular functions.
Cellular Effects
The effects of (3-Fluoro-4-methylphenyl)thiourea on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that (3-Fluoro-4-methylphenyl)thiourea can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, (3-Fluoro-4-methylphenyl)thiourea exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as FMO, by binding to the active site and preventing substrate access . This inhibition leads to a decrease in the enzyme’s activity, resulting in altered biochemical pathways and cellular responses. Furthermore, (3-Fluoro-4-methylphenyl)thiourea can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Fluoro-4-methylphenyl)thiourea change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (3-Fluoro-4-methylphenyl)thiourea remains stable under standard laboratory conditions, but its degradation products can have distinct biochemical activities . Long-term exposure to (3-Fluoro-4-methylphenyl)thiourea in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of (3-Fluoro-4-methylphenyl)thiourea vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing adverse effects . At higher doses, (3-Fluoro-4-methylphenyl)thiourea can induce toxic effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
(3-Fluoro-4-methylphenyl)thiourea is involved in several metabolic pathways, primarily through its interactions with enzymes such as FMO . The oxidation of the sulfur atom by FMO leads to the formation of sulfoxides and sulfones, which are further metabolized by other enzymes. These metabolic transformations impact the overall metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of (3-Fluoro-4-methylphenyl)thiourea within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cellular membranes and distributed to various intracellular compartments. Its localization and accumulation within specific tissues are influenced by its interactions with transport proteins and its physicochemical properties.
Subcellular Localization
(3-Fluoro-4-methylphenyl)thiourea exhibits distinct subcellular localization patterns, which are crucial for its activity and function . The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals. These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-methylphenyl)thiourea typically involves the reaction of 3-fluoro-4-methylaniline with thiocyanate under acidic conditions. The reaction proceeds as follows:
- Dissolve 3-fluoro-4-methylaniline in an appropriate solvent such as ethanol.
- Add thiocyanate to the solution.
- Adjust the pH to acidic conditions using hydrochloric acid.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods: While specific industrial production methods for (3-Fluoro-4-methylphenyl)thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions: (3-Fluoro-4-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the thiourea group can yield corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or elevated temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenylthioureas depending on the nucleophile used.
類似化合物との比較
(3-Fluorophenyl)thiourea: Similar structure but lacks the methyl group at the fourth position.
(4-Methylphenyl)thiourea: Similar structure but lacks the fluorine atom at the third position.
(3-Chlorophenyl)thiourea: Similar structure with a chlorine atom instead of fluorine at the third position.
Uniqueness: (3-Fluoro-4-methylphenyl)thiourea is unique due to the presence of both fluorine and methyl substituents on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the methyl group can affect its steric interactions with molecular targets .
特性
IUPAC Name |
(3-fluoro-4-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2S/c1-5-2-3-6(4-7(5)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSNWOXIGGJJJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401293874 | |
| Record name | N-(3-Fluoro-4-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401293874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420130-45-6 | |
| Record name | N-(3-Fluoro-4-methylphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=420130-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Fluoro-4-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401293874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-fluoro-4-methylphenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








